molecular formula C17H23NO2 B13707278 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13707278
M. Wt: 273.37 g/mol
InChI Key: WBPVRQURZCWYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a cyclopropyl group and a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides, amines, and alcohols

Major Products

The major products formed from these reactions include ketones, aldehydes, fully saturated analogs, and substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its Boc protection and cyclopropyl group, which enhance its stability and reactivity. These features make it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3

InChI Key

WBPVRQURZCWYPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3

Origin of Product

United States

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